molecular formula C13H12F4N2 B5398626 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine

5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B5398626
M. Wt: 272.24 g/mol
InChI Key: VGZBFFWHTDUILW-UHFFFAOYSA-N
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Description

5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine is a synthetic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted amine with a tetrafluoroethyl ketone, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of metal-catalyzed reactions, such as those involving transition metals like iron or nickel, can enhance the efficiency and yield of the synthesis. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The phenyl and tetrafluoroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The tetrafluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepines with different substituents, such as:

  • 5-phenyl-7-ethyl-2,3-dihydro-1H-1,4-diazepine
  • 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-oxazepine

Uniqueness

The presence of the tetrafluoroethyl group in 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable molecule for research and development .

Properties

IUPAC Name

5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2/c14-12(15)13(16,17)11-8-10(18-6-7-19-11)9-4-2-1-3-5-9/h1-5,8,12,19H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBFFWHTDUILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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